Relevance to the Papers: The papers showcase various organic synthesis methods. One paper describes the synthesis of fluoropirrolidines as dipeptidyl peptidase inhibitors []. Another details the development of various reagents for glycoside, nucleotide, and peptide synthesis, highlighting the diverse tools used in organic synthesis [].
Pharmacology
Relevance to the Papers: Several papers investigate the pharmacological properties of different compounds. One paper examines the postjunctional alpha(2C)-adrenoceptor contractility in the human saphenous vein, analyzing the effects of various agonists and antagonists []. Another explores the role of cyclic AMP in activating extracellular signal-regulated kinase 1/2 in human umbilical vein endothelial cells, providing insights into cellular signaling pathways []. A study focusing on developing a new lead compound to treat methamphetamine use disorders by targeting the vesicular monoamine transporter-2 (VMAT2) is also presented [, ].
Analytical Chemistry
Relevance to the Papers: One paper focuses on developing and validating spectrophotometric, HPTLC, and HPLC methods to determine Mebeverine hydrochloride and Chlordiazepoxide concentrations in pharmaceutical dosage forms []. This highlights the importance of analytical techniques in pharmaceutical analysis.
Compound Description: This compound is an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator. [] It exhibits anti-cancer activity and is specifically studied for its potential in treating non-small cell lung cancer (NSCLC), including brain metastases. []
Mebeverine hydrochloride
Compound Description: Chemically known as 4-(ethyl [1-(4-methoxyphenyl) propan-2-yl] amino) butyl 3,4-dimethoxybenzoate hydrochloride, mebeverine hydrochloride is a musculotropic antispasmodic. [] It acts directly on the smooth muscles of the gut, relaxing them at the cellular level. [] It also inhibits the replenishment of calcium depots. []
Chlordiazepoxide
Compound Description: Chemically, it is 7-chloro-N-methyl-5-phenyl-3H-1, 4-benzodiazepin-2-amine 4-oxide. Chlordiazepoxide is classified as an anxiolytic agent with weak anticonvulsant properties. []
4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine
Compound Description: This compound serves as a key intermediate in synthesizing various imidazolopyrazole and imidazolopyrimidine derivatives, some of which displayed promising antioxidant activities. []
(S)-Levetiracetam
Compound Description: (S)-Levetiracetam (also known as levetiracetam) is a well-established antiepileptic drug. []
Relevance: (S)-Levetiracetam is not considered structurally related to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride as it is synthesized through a Strecker reaction using [(1S)1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary, which shares a methoxyphenyl substructure with 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride. []
Relevance: GZ-793A and 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride share a methoxyphenethyl substructure. [, ]
Compound Description: GZ-11610 represents a novel lead compound belonging to the N-alkyl(1-methyl-2-phenylethyl)amine scaffold, showing promise as a VMAT2 inhibitor. [, ] It exhibits high selectivity for VMAT2 over other targets like dopamine transporters, serotonin transporters, nicotinic acetylcholine receptors, and hERG channels. [, ] GZ-11610 demonstrates efficacy in reducing methamphetamine-induced hyperactivity in rats, making it a potential therapeutic for methamphetamine use disorder. [, ]
Relevance: GZ-11610 and 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride share a methoxyphenyl substructure. [, ]
Compound Description: This compound, along with numerous other fluoropirrolidine derivatives, is identified as a potential dipeptidyl peptidase inhibitor. []
Compound Description: BHT-920 is a selective agonist of alpha(2)-adrenoceptors. [] In the study on human saphenous veins, BHT-920 induced contractions that were effectively inhibited by the alpha(2)-adrenoceptor antagonist yohimbine but not by the alpha(1)-adrenoceptor antagonist prazosin. []
UK 14,304 (5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline)
Compound Description: UK 14,304 is another selective alpha(2)-adrenoceptor agonist used in a study on human saphenous veins to characterize postjunctional alpha(2)-adrenoceptor-mediated contractility. []
Compound Description: Yohimbine is a well-known alpha(2)-adrenoceptor antagonist. [] In the context of the study, yohimbine effectively antagonized the contractions induced by the alpha(2)-adrenoceptor agonist BHT-920 in human saphenous veins, confirming the involvement of alpha(2)-adrenoceptors in the contractile response. []
Compound Description: Prazosin is an alpha(1)-adrenoceptor antagonist. [] In the study on human saphenous veins, prazosin did not inhibit contractions induced by the alpha(2)-adrenoceptor agonist BHT-920, indicating that BHT-920's effects were mediated specifically through alpha(2)-adrenoceptors and not alpha(1)-adrenoceptors. []
Compound Description: Phenylephrine is an alpha(1)-adrenoceptor agonist. [] It was used in the study to confirm the functionality of alpha(1)-adrenoceptors in human saphenous veins. []
Compound Description: ARC 239 is an alpha-adrenoceptor antagonist with affinity for both alpha(1)- and alpha(2)-adrenoceptor subtypes, although its affinity for alpha(2)-adrenoceptors is generally higher. []
Relevance: ARC 239 shares a methoxyphenyl substructure with 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride. []
Compound Description: WB 4101 is an alpha-adrenoceptor antagonist. [] It shows a higher affinity for alpha(1)-adrenoceptors compared to alpha(2)-adrenoceptors. []
Compound Description: HV 723 is an alpha-adrenoceptor antagonist with a relatively balanced affinity for both alpha(1)- and alpha(2)-adrenoceptor subtypes. []
Relevance: HV 723 shares a methoxyphenoxy substructure with 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor. [] It exhibits a KiH3/KiH4 ratio greater than 10:1, indicating its selectivity for the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: Similar to compound 17, this compound is also a selective histamine H4 receptor antagonist. [] It displays a KiH3/KiH4 ratio exceeding 10:1, highlighting its preferential binding to the H4 receptor. [] The compound is under investigation for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor. [] Its selectivity for the H4 receptor over the H3 receptor is evident from its KiH3/KiH4 ratio, which is greater than 10:1. [] The compound is being studied for its potential use in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio exceeding 10:1, signifying its selectivity for the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound functions as a selective antagonist of the histamine H4 receptor, exhibiting a KiH3/KiH4 ratio exceeding 10:1, indicating its selectivity for the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: This compound, similar to compound 21, is a selective antagonist of the histamine H4 receptor. [] Its KiH3/KiH4 ratio is greater than 10:1, signifying its preferential binding to the H4 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound acts as a selective histamine H4 receptor antagonist, displaying a KiH3/KiH4 ratio greater than 10:1, confirming its selective binding to the H4 receptor over the H3 receptor. [] The compound is being studied for its therapeutic potential in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: This compound is a selective histamine H4 receptor antagonist, showing a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective interaction with the H4 receptor over the H3 receptor. [] The compound is being explored for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor. [] Its selectivity is evident from its KiH3/KiH4 ratio, which is greater than 10:1, indicating a preference for the H4 receptor. [] The compound is being studied for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: Similar to compound 25, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio greater than 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: Similar to compound 29, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: Similar to compound 33, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: Similar to compound 37, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: Similar to compound 41, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []
Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []
Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []
Compound Description: Similar to compound 45, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.